molecular formula C22H23BrN4O2S B3313187 4-bromo-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946347-33-7

4-bromo-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

カタログ番号: B3313187
CAS番号: 946347-33-7
分子量: 487.4 g/mol
InChIキー: WLFJFNKMWBZALU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-bromo-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a pyridazine moiety substituted with a 4-methylpiperidine group. Its structural complexity arises from the integration of multiple pharmacophores:

  • A sulfonamide group (critical for hydrogen bonding and target interaction).
  • A pyridazine ring (a nitrogen-rich heterocycle influencing electronic properties).
  • A 4-methylpiperidine group (contributing steric bulk and modulating solubility).

特性

IUPAC Name

4-bromo-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O2S/c1-16-12-14-27(15-13-16)22-11-10-21(24-25-22)17-2-6-19(7-3-17)26-30(28,29)20-8-4-18(23)5-9-20/h2-11,16,26H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFJFNKMWBZALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a suitable precursor, followed by the introduction of the sulfonamide group and the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4-bromo-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

科学的研究の応用

4-bromo-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell signaling.

    Industry: Utilized in the development of advanced materials and chemical processes.

作用機序

The mechanism of action of 4-bromo-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogues

Structural and Functional Variations

Key differences among analogues lie in their heterocyclic cores, substituents, and amine moieties:

Compound Name Heterocycle Amine Moiety Substituent Molecular Weight Key Features
Target Compound Pyridazine 4-Methylpiperidine Bromo ~540.45* High lipophilicity, potential TRPV1 interaction
G620-0599 () Pyridazine Morpholine Butoxy 476.57 Enhanced solubility due to butoxy group
Compound 23 () Pyrazole Trimethylpyrazole Bromo 386.25 Trypanocidal activity via N-myristoyltransferase inhibition
KMS-1589 () Pyridine Piperidine Fluoroalkyl ~600† TRPV1 antagonist with high specificity

*Calculated from molecular formula; †Estimated based on structure.

Key Observations:
  • Heterocyclic Core: Pyridazine (target compound) offers two adjacent nitrogen atoms, contrasting with pyrazole (one nitrogen) or pyrimidine (two non-adjacent nitrogens). This affects electronic distribution and binding to targets like TRPV1 .
  • Amine Moieties : The 4-methylpiperidine group in the target compound introduces steric hindrance compared to morpholine (oxygen-containing) or piperazine (additional nitrogen). This may influence receptor selectivity .
  • In contrast, butoxy (G620-0599) or fluoroalkyl (KMS-1589) groups balance solubility and target affinity .
TRPV1 Receptor Modulators ():

Compounds like KMS-1589 (N-(2-fluoro-4-(3-((2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methyl)ureido)-benzyl) methanesulfonamide) exhibit nanomolar affinity for TRPV1 due to sulfonamide and piperidine motifs.

Trypanocidal Agents ():

Compound 23 (4-bromo-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)benzenesulfonamide) inhibits Trypanosoma brucei via N-myristoyltransferase inhibition. The target compound’s bromophenylsulfonamide scaffold may share similar mechanisms, but its pyridazine core could affect enzyme specificity .

Physicochemical Data:
  • Melting Points : Analogues like N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide melt at 483–485 K, suggesting thermal stability for the target compound .
  • Solubility : The butoxy group in G620-0599 improves aqueous solubility compared to bromo substituents, a critical factor for bioavailability .

Crystallographic and Conformational Insights ()

In sulfonamide derivatives, piperidine rings adopt chair conformations , and molecular stacking (e.g., 3.633 Å centroid-centroid distance in ) stabilizes crystal structures. The target compound’s methylpiperidine group may similarly influence packing and stability .

生物活性

4-bromo-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, supported by experimental findings and theoretical studies.

The compound's IUPAC name is 4-bromo-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, with a molecular formula of C23H26BrN4O2S. It features a sulfonamide functional group, which is known for its diverse biological activities, particularly in medicinal chemistry.

The mechanism of action for 4-bromo-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific enzymes or receptors. Preliminary studies suggest that it may modulate enzyme activity related to cardiovascular functions and potentially act on ion channels involved in calcium signaling .

Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular parameters. A study utilizing an isolated rat heart model demonstrated that certain benzenesulfonamide derivatives significantly affected perfusion pressure and coronary resistance. For instance, compounds similar to 4-bromo-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide showed a dose-dependent decrease in perfusion pressure, suggesting potential vasodilatory effects .

Compound Dose (nM) Effect on Perfusion Pressure
Control-Baseline
Compound 10.001Significant decrease
Compound 20.001Moderate decrease
Compound 30.001No significant change

Anticancer Activity

The structural features of this compound suggest potential anticancer activity. Research has shown that sulfonamides can inhibit tumor cell proliferation by interfering with metabolic pathways essential for cancer cell survival. Studies are ongoing to evaluate the specific cytotoxic effects of 4-bromo-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide on various cancer cell lines .

Case Studies

Several case studies have explored the biological effects of related sulfonamide compounds:

  • Study on Perfusion Pressure : A controlled experiment assessed the impact of various sulfonamides on cardiac perfusion pressure in isolated rat hearts, revealing significant changes attributed to the compounds' interactions with vascular smooth muscle .
  • Antitumor Activity : Investigations into similar compounds have demonstrated their ability to induce apoptosis in cancer cells, highlighting the need for further exploration into the specific mechanisms through which 4-bromo-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide may exert anticancer effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, and how can reaction intermediates be characterized?

  • Methodology : Multi-step synthesis typically involves coupling 4-methylpiperidine-containing pyridazine intermediates with brominated sulfonamide precursors via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Key intermediates (e.g., pyridazin-3-ylphenyl derivatives) should be characterized using 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm regioselectivity and purity. X-ray crystallography (e.g., triclinic crystal system with P1P1 space group) can resolve ambiguities in stereochemistry .

Q. Which spectroscopic and chromatographic techniques are critical for validating the structural integrity of this compound?

  • Methodology :

  • NMR : Assign peaks for sulfonamide (SO2NH\text{SO}_2\text{NH}), pyridazine aromatic protons, and 4-methylpiperidine protons.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., α=74.439\alpha = 74.439^\circ, β=69.077\beta = 69.077^\circ) to confirm molecular conformation .

Q. How can computational methods predict the compound’s physicochemical properties and target interactions?

  • Methodology : Use density functional theory (DFT) to calculate logP (lipophilicity) and pKa (acid-base behavior). Molecular docking (AutoDock Vina) against sulfonamide-binding enzymes (e.g., carbonic anhydrase) can predict binding affinities. Validate with in vitro assays .

Advanced Research Questions

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data for this compound?

  • Methodology :

  • Kinetic Solubility Assays : Compare computational logP values with experimental solubility in DMSO/PBS mixtures.
  • Metabolic Stability Testing : Use liver microsomes to identify discrepancies between predicted and observed metabolic pathways.
  • Crystallographic Overlays : Align X-ray structures with docking poses to identify steric clashes or hydration effects .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for specific biological targets?

  • Methodology :

  • Analog Synthesis : Modify the 4-methylpiperidine group (e.g., replace with 3,5-dimethylpiperazine) and assess changes in IC50_{50} against off-target receptors.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions (bromobenzene ring) .

Q. What experimental designs address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Chromatography : Employ Chiralpak IA columns to monitor enantiomeric excess (ee) during asymmetric synthesis.
  • Flow Chemistry : Optimize continuous-flow conditions (e.g., residence time = 30 min, T = 80°C) to reduce racemization risks.
  • In Situ FTIR : Track reaction progress and intermediate stability in real time .

Q. How do solvent polarity and counterion choice affect the compound’s crystallinity and bioavailability?

  • Methodology :

  • Polymorph Screening : Use solvents like acetonitrile, THF, and ethyl acetate to isolate distinct crystalline forms.
  • Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility (e.g., 3.2 mg/mL in pH 7.4 buffer).
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under varied humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。